molecular formula C10H10ClNO3 B13005679 Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate

Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate

Cat. No.: B13005679
M. Wt: 227.64 g/mol
InChI Key: GYGOYMWNPXCNMW-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate is a heterocyclic compound featuring a fused dihydrofuropyridine core substituted with a chlorine atom at position 6 and an acetate ester at position 2.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate

InChI

InChI=1S/C10H10ClNO3/c1-14-9(13)2-6-5-15-8-3-7(11)4-12-10(6)8/h3-4,6H,2,5H2,1H3

InChI Key

GYGOYMWNPXCNMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1N=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate typically involves the construction of the furo[3,2-b]pyridine core followed by functional group modifications. One approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This method allows for the formation of the dihydrofuro[3,2-b]pyridine ring system with high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the ester group or to reduce the furan ring.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Medicine: The compound’s structural features make it a candidate for drug discovery and development, particularly for targeting specific biological pathways.

    Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro substituent and ester group can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds exhibit structural similarity to the target molecule, differing primarily in heterocyclic systems, substituents, or functional groups:

Table 1: Structural Comparison of Key Analogs
Compound Name (CAS No.) Molecular Formula Key Structural Features Similarity Score*
Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate (2135332-57-7) C₉H₈ClN₃O₃ Triazolo-pyridine core with ketone group 0.97
Methyl 2-(6-chloropyridin-3-yl)acetate (61494-55-1) C₈H₈ClNO₂ Simple pyridine ring with acetate ester 0.90
Ethyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate C₁₀H₉ClN₂O₂ Pyrrolopyridine core with ethyl ester 0.88
Methyl 2-(2-chloropyridin-3-yl)acetate (164464-60-2) C₈H₈ClNO₂ Chloropyridine with methyl ester 0.97

*Similarity scores based on structural alignment (0.90–0.97 indicates high similarity).

Key Observations :

  • The triazolo-pyridine analog (CAS 2135332-57-7) replaces the dihydrofuropyridine system with a triazole ring fused to pyridine, which may enhance metabolic stability but reduce lipophilicity .
  • Chloropyridine derivatives (e.g., CAS 61494-55-1) lack fused heterocycles, resulting in simpler pharmacokinetic profiles but lower target specificity .

Physicochemical Properties

Data from patent examples (e.g., LCMS, HPLC retention times) provide indirect insights into properties influenced by structural variations:

Table 2: Analytical Data for Representative Compounds
Compound (Example) LCMS [M+H]+ HPLC Retention Time (min) Analysis Conditions
Methyl 2-[4-[[...]pyridazin-1-yl]methyl]acetate (EP 4374877 A2) 754 1.32 QC-SMD-TFA05
Methyl (4aR)-1-[(2,3-difluoro-4-iodophenyl)methyl]-...carboxamide (EP 4374877 A2) 645 1.43 SMD-TFA05
Methyl 2-(6-chloropyridin-3-yl)acetate N/A N/A N/A

Key Observations :

  • Higher molecular weight compounds (e.g., m/z 754) with trifluoromethyl or iodophenyl substituents exhibit longer HPLC retention times (~1.32–1.43 min), suggesting increased hydrophobicity compared to simpler analogs .
  • The absence of fused heterocycles in chloropyridine esters (e.g., CAS 61494-55-1) likely reduces molecular weight and polarity, though direct data are unavailable .

Biological Activity

Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate is a heterocyclic compound notable for its unique fused furan and pyridine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₁₀ClNO₃
  • Molecular Weight : 227.64 g/mol
  • CAS Number : 2088742-48-5

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chloro substituent and the ester functional group enhances its reactivity and binding affinity to various enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including tyrosinase, which is involved in melanin biosynthesis. This property suggests potential applications in cosmetic formulations aimed at skin lightening.
    • Tyrosinase Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibitory activity against mushroom tyrosinase, with IC50 values comparable to standard inhibitors like kojic acid .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Biological Activity Data

Activity Type Target IC50 Value (µM) Reference
Tyrosinase InhibitionMushroom Tyrosinase16.13 (comparable to kojic acid)
AntimicrobialBacterial StrainsNot specified

Study on Tyrosinase Inhibition

A study focusing on the inhibition of mushroom tyrosinase by various compounds highlighted that this compound showed promising results. The kinetic analysis revealed that it functions as a mixed-type inhibitor, forming a reversible enzyme-inhibitor complex .

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